molecular formula C10H11BrFI B8282947 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene

1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene

Cat. No. B8282947
M. Wt: 357.00 g/mol
InChI Key: IBSZFFFETRPDEY-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A solution of 0.405 gm (1.1 mmol) of 1-bromo-3-(3-fluoro-4-iodobutyl)-benzene in CH2Cl2 was treated with 0.82 mL (5.5 mmol) of DBU at room temperature, stirred at room temperature for 24 h and poured into EtOAc. The resultant organic phase was washed sequentially with water and brine, dried over Na2SO4 and concentrated under reduced pressure. Chromatography of the concentrate on silica gel with a gradient of hexanes to 7.0% EtOAc-hexanes gave 1-bromo-3-(3-fluorobut-3-enyl)benzene as an oil, 0.20 gm (80% yield); 1H NMR (400 MHz, CDCl3) δ: 2.45 (m, 2H), 2.78 (t, 2H, J=7.8 Hz), 3.29 (dd, 1H, J=2.8, 50.1 Hz), 4.50 (dd, 1H, J=2.8, 7.3 Hz), 7.12 (m, 2H), 7.32 (m, 2H).
Quantity
0.405 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH:10]([F:13])[CH2:11]I)[CH:3]=1.C1CCN2C(=NCCC2)CC1.CCOC(C)=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][C:10]([F:13])=[CH2:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0.405 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)CCC(CI)F
Name
Quantity
0.82 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resultant organic phase was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Chromatography of the concentrate on silica gel with a gradient of hexanes to 7.0% EtOAc-hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)CCC(=C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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